molecular formula C16H17NO3S2 B15344162 Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt CAS No. 63149-04-2

Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt

Cat. No.: B15344162
CAS No.: 63149-04-2
M. Wt: 335.4 g/mol
InChI Key: KGWCEOFHZNXUTC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a naphtho[2,3-d]thiazolium core with a methyl group at position 2 and a 3-sulfobutyl substituent at position 3, forming an inner salt (zwitterionic structure). This configuration enhances water solubility due to the sulfonate group, making it suitable for biomedical and material science applications .

For example, sulfobutyl groups are typically introduced through alkylation or sulfonation reactions .

Properties

CAS No.

63149-04-2

Molecular Formula

C16H17NO3S2

Molecular Weight

335.4 g/mol

IUPAC Name

4-(2-methylbenzo[f][1,3]benzothiazol-3-ium-3-yl)butane-2-sulfonate

InChI

InChI=1S/C16H17NO3S2/c1-11(22(18,19)20)7-8-17-12(2)21-16-10-14-6-4-3-5-13(14)9-15(16)17/h3-6,9-11H,7-8H2,1-2H3

InChI Key

KGWCEOFHZNXUTC-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC3=CC=CC=C3C=C2S1)CCC(C)S(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications References
Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt 2-methyl, 3-(3-sulfobutyl) High water solubility, zwitterionic structure NIR imaging, antimicrobial agents
2-Methyl-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium inner salt 2-methyl, 1-(3-sulfopropyl) Similar solubility; naphtho[1,2-d] isomer Fluorescent probes, chemical sensors
Naphtho[2,3-d]thiazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfobutyl)-, inner salt 2-(acetylphenylamino-butadienyl), 3-sulfobutyl Extended conjugation, strong NIR absorption Biomedical imaging (e.g., IR-132 dye)
Naphtho[2,3-d]thiazole-4,9-dione (NSC631527) 2-(2-chlorophenyl)amino Cytotoxic, inhibits TopoIIβ binding Anticancer agents
Benzoselenazolium, 5-methoxy-2-methyl-3-(4-sulfobutyl)-, inner salt Selenium core, sulfobutyl Higher electron density vs. sulfur analogs Organic electronics, optoelectronics

Structural Modifications and Activity

  • Position of Sulfonate Group: The 3-sulfobutyl group in the target compound improves aqueous solubility compared to non-sulfonated analogs like NSC631527, which rely on hydrophobic interactions for biological activity . Substitution at position 1 (e.g., sulfopropyl in naphtho[1,2-d] isomers) alters electronic properties, reducing fluorescence quantum yield compared to [2,3-d] isomers .
  • Heterocyclic Core Variations :

    • Replacing sulfur with selenium (e.g., benzoselenazolium) increases electron density, enhancing conductivity in organic electronic devices .
    • Naphthoimidazole derivatives (e.g., 3a-j) show reduced antiviral activity compared to thiazolium analogs, highlighting sulfur's role in target binding .
  • Substituent Effects: Methyl at Position 2: Enhances antimicrobial activity by stabilizing the thiazolium ring and facilitating membrane penetration . Acetylphenylamino-butadienyl at Position 2: Extends π-conjugation, shifting absorption to NIR regions (e.g., IR-132: λmax ~972 nm) .

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